molecular formula C14H15O4P B14386082 (1-Phenoxy-1-phenylethyl)phosphonic acid CAS No. 89561-60-4

(1-Phenoxy-1-phenylethyl)phosphonic acid

Cat. No.: B14386082
CAS No.: 89561-60-4
M. Wt: 278.24 g/mol
InChI Key: SYFGFNJKPKQVCH-UHFFFAOYSA-N
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Description

(1-Phenoxy-1-phenylethyl)phosphonic acid is an organophosphorus compound featuring a stable carbon-phosphorus (C–P) bond. The phosphonic acid functional group is characterized by a phosphorus atom in a distorted tetrahedral geometry, bonded to two hydroxyl groups, one P=O double bond, and one carbon atom . This structure is a stable, non-hydrolyzable bioisostere of natural phosphate groups, making it a valuable scaffold in medicinal chemistry and chemical biology for mimicking transition states in enzymatic reactions or modifying bioactive molecules . Phosphonic acids are employed in diverse research fields due to their structural analogy with phosphates and their strong coordination properties. Key research applications for analogous compounds include serving as precursors for prodrug development to enhance cellular permeability of charged molecules, acting as ligands for surface functionalization and the design of metal-organic frameworks (MOFs), and functioning as enzyme inhibitors by mimicking tetrahedral intermediate states . The specific aryl-substituted structure of this compound suggests potential utility in the synthesis of more complex molecules, such as triazole derivatives via click chemistry, for the development of novel enzyme inhibitors or materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89561-60-4

Molecular Formula

C14H15O4P

Molecular Weight

278.24 g/mol

IUPAC Name

(1-phenoxy-1-phenylethyl)phosphonic acid

InChI

InChI=1S/C14H15O4P/c1-14(19(15,16)17,12-8-4-2-5-9-12)18-13-10-6-3-7-11-13/h2-11H,1H3,(H2,15,16,17)

InChI Key

SYFGFNJKPKQVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(OC2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for 1 Phenoxy 1 Phenylethyl Phosphonic Acid and Analogues

Strategies for P-C Bond Formation

The creation of a stable P-C bond is the cornerstone of synthesizing phosphonic acids and their derivatives. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Phosphonylation Reactions

Phosphonylation reactions involve the introduction of a phosphonate (B1237965) group onto a carbon skeleton. Modern catalysis has provided several powerful methods to achieve this transformation with high efficiency and selectivity.

Palladium catalysis has emerged as a versatile tool for the formation of C-P bonds. One notable approach is the α-arylation of benzylic phosphonates through a deprotonative cross-coupling process (DCCP). This method allows for the introduction of aromatic groups onto a carbon atom already bearing a phosphonate moiety. For instance, the reaction of benzyl (B1604629) diisopropyl phosphonate derivatives with aryl bromides, catalyzed by a Pd(OAc)₂/CataCXium A system, has been shown to produce diarylmethyl phosphonates in good to excellent yields (64–92%) researchgate.netnih.gov. While not directly demonstrated for (1-Phenoxy-1-phenylethyl)phosphonic acid, this methodology suggests a potential pathway where a precursor like (1-phenoxyethyl)phosphonate could be arylated with a phenylating agent.

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)
Pd(OAc)₂/CataCXium ABenzyl diisopropyl phosphonateAryl bromideDiarylmethyl phosphonate64-92

This table illustrates the general scope of palladium-catalyzed α-arylation of benzylic phosphonates, a potential strategy for synthesizing analogues of the target compound.

Copper-catalyzed reactions represent another important avenue for C-P bond formation. Dual photo- and copper-catalyzed benzylic C(sp³)-H phosphonylation has been developed for the direct functionalization of alkylarenes with phosphites organic-chemistry.orgorganic-chemistry.org. This cross-dehydrogenative coupling proceeds under mild conditions and exhibits broad substrate scope and good functional group tolerance. This approach could be envisioned for the synthesis of the target molecule by direct phosphonylation of a suitable precursor containing the 1-phenoxy-1-phenylethyl moiety, provided the benzylic C-H bond is sufficiently activated.

Additionally, copper(II)-catalyzed tandem cyclization reactions have been employed to synthesize organophosphorus heterocycles, demonstrating copper's utility in forming C-P bonds under mild conditions wikipedia.org. While the specific application to this compound is not reported, the general principle of copper-mediated phosphonylation remains a viable synthetic consideration.

Catalyst SystemSubstratesReaction TypeKey Features
Dual Photo/CopperAlkylarenes and PhosphitesCross-dehydrogenative couplingMild conditions, broad scope
Copper(II)o-Alkynylphenyl isothiocyanates and PhosphitesTandem cyclizationGood yields, mild conditions

This table summarizes copper-catalyzed phosphonylation strategies that could be adapted for the synthesis of the target compound or its analogues.

In recent years, visible-light photoredox catalysis has gained prominence as a sustainable and powerful tool in organic synthesis. This metal-free approach can be utilized for the synthesis of aryl phosphonates from diaryliodonium salts and phosphites under basic conditions researchgate.netorganic-chemistry.org. The reaction proceeds through the formation of an electron-donor-acceptor (EDA) complex that, upon irradiation with blue light, generates aryl and phosphorus radicals that combine to form the C-P bond. This methodology has been applied to the synthesis of pharmaceutically relevant compounds and tolerates a variety of functional groups researchgate.netorganic-chemistry.org. The synthesis of phosphonate-substituted 1,10-phenanthrolines using Eosin Y as a photocatalyst further highlights the utility of this approach for functionalizing aromatic systems umich.edu. While direct application to the aliphatic carbon of the target molecule is not straightforward, this method could be relevant for the synthesis of precursors or analogues with aromatic phosphonate groups.

MethodSubstratesKey Features
Visible-light photoredox catalysisDiaryliodonium salts and PhosphitesMetal-free, mild conditions, broad functional group tolerance
Eosin Y photocatalysisBromo-substituted 1,10-phenanthrolines and Triethyl phosphiteTransition-metal-free

This table outlines visible light-mediated methods for the synthesis of aryl phosphonates, which could be used to synthesize precursors or aromatic analogues of the target compound.

Kabachnik-Fields Reaction Variants

The Kabachnik-Fields reaction is a well-established three-component condensation for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite gjesr.comresearchgate.netnih.govorgsyn.org. The reaction typically proceeds through the formation of an imine intermediate, followed by the addition of the phosphite (a process also known as the aza-Pudovik reaction) gjesr.comresearchgate.netnih.gov.

While the classical Kabachnik-Fields reaction leads to α-amino phosphonates and is therefore not directly applicable to the synthesis of this compound (which lacks a nitrogen atom), variations of the related Pudovik reaction are highly relevant. The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound (an aldehyde or ketone) to form an α-hydroxyphosphonate nih.govfrontiersin.org. In the context of the target molecule, a plausible synthetic route would involve the Pudovik reaction between 1-phenoxy-1-phenylethanone and a dialkyl phosphite. The resulting α-hydroxyphosphonate could then potentially be deoxygenated to yield the desired product.

ReactionReactantsProduct
Kabachnik-FieldsAmine, Carbonyl, Dialkyl phosphiteα-Aminophosphonate
PudovikCarbonyl, Dialkyl phosphiteα-Hydroxyphosphonate

This table compares the classical Kabachnik-Fields reaction with the related Pudovik reaction, which is a more direct conceptual precursor for the synthesis of the target compound.

Direct Methods from Phosphorous Acid (H₃PO₃)

Direct methods for the formation of phosphonic acids from phosphorous acid (H₃PO₃) offer an atom-economical and straightforward approach. These methods simultaneously form the P-C bond and the phosphonic acid functional group masterorganicchemistry.com. A patented process describes the formation of styrene phosphonic acid from phosphorous acid and acetophenone researchgate.net. This reaction proceeds through a hydroxy adduct intermediate, which is subsequently dehydrated to form the vinylphosphonic acid. While this example does not yield the saturated ethylphosphonic acid backbone of the target molecule, it demonstrates the feasibility of using phosphorous acid as a direct source of the phosphonic acid moiety in reactions with ketones. Adapting this methodology to 1-phenoxy-1-phenylethanone could potentially lead to the corresponding vinylphosphonic acid, which could then be reduced to this compound.

Stereoselective Synthesis of Chiral Phosphonic Acids

The synthesis of enantiomerically pure C-chiral phosphonates, such as this compound, is a significant area of research in organophosphorus chemistry. Several methods have been developed to achieve stereocontrol. Asymmetric catalysis, utilizing transition metal complexes with chiral ligands (e.g., DIPAMP, CHIRAPHOS), is a widely used approach. mdpi.com

Another prominent strategy is organocatalysis, where small chiral organic molecules are used to induce stereoselectivity. For instance, the Kabachnik–Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a phosphite, can be rendered stereoselective through the use of chiral phosphoric acids as catalysts. mdpi.com The stereochemical outcome in such reactions can be influenced by the steric properties of the reactants. mdpi.com

Key reactions for the asymmetric synthesis of the carbon-phosphorus bond include:

Phospha-Aldol (Abramov) Reaction : The addition of dialkyl phosphites to carbonyl compounds to form α-hydroxyphosphonates. This reaction can be catalyzed by chiral Lewis acids or bases. mdpi.com

Phospha-Mannich Reaction : A condensation reaction involving an aldehyde, an amine, and a dialkyl phosphite, which is a convenient method for preparing α-aminophosphonates and can be controlled stereochemically. mdpi.com

Phospha-Michael Reaction : The addition of phosphorus nucleophiles to activated C=C bonds, which can be catalyzed by chiral acids or bases. mdpi.com

The use of chiral auxiliaries attached to either the phosphorus reagent or the substrate also represents a valid strategy for directing the stereochemical course of the reaction. nih.gov These methods provide pathways to access optically active phosphonic acids, which are crucial for various applications.

Approaches for Introducing the Phenoxy Moiety

The introduction of the phenoxy group onto the α-carbon of the phosphonate is a critical transformation in the synthesis of the target molecule. This can be accomplished primarily through etherification or substitution reactions.

Etherification reactions are a direct method for forming the characteristic C-O-C bond of the phenoxy moiety. A common strategy involves the preparation of an α-hydroxyphosphonate precursor, specifically (1-hydroxy-1-phenylethyl)phosphonic acid diethyl ester, which can be synthesized from the reaction of acetophenone and diethyl phosphite (an Abramov reaction). rsc.org This α-hydroxyphosphonate can then undergo etherification with phenol (B47542).

The Mitsunobu reaction is a well-established method for such transformations. It involves the reaction of the α-hydroxyphosphonate with phenol in the presence of a phosphine, like triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction typically proceeds with inversion of configuration at the stereocenter, which is a crucial consideration in a stereoselective synthesis.

An alternative approach involves nucleophilic substitution reactions where a phenol derivative acts as the nucleophile. This route requires a precursor with a suitable leaving group at the α-carbon, such as an α-halo-1-phenylethylphosphonate.

This strategy is analogous to the Williamson ether synthesis. Sodium phenoxide, generated by treating phenol with a base like sodium hydride, can be reacted with a diethyl (1-bromo-1-phenylethyl)phosphonate. The phenoxide ion displaces the bromide ion in an SN2 reaction to form the desired phenoxy ether linkage. The success and stereochemical outcome of this reaction depend heavily on the reaction conditions and the steric hindrance around the reaction center.

Construction of the 1-Phenylethyl Backbone

The formation of the 1-phenylethyl phosphonate framework is the foundational step in the synthesis. This typically involves creating the critical carbon-phosphorus bond at the benzylic position.

The most common and effective strategies for constructing the 1-phenylethyl phosphonate backbone start from a corresponding carbonyl compound, in this case, acetophenone. researchgate.net The addition of phosphorus nucleophiles to the carbonyl group is a cornerstone of phosphonate synthesis. mdpi.com

The Abramov reaction (or phospha-aldol reaction) is a primary method, involving the addition of a dialkyl phosphite (e.g., diethyl phosphite) to acetophenone. mdpi.comrsc.org This reaction, often catalyzed by a base, directly yields a diethyl (1-hydroxy-1-phenylethyl)phosphonate, which is a key intermediate for subsequent etherification to introduce the phenoxy group. mdpi.com

Another relevant, though less direct, approach is the Pudovik reaction , which involves the addition of dialkyl phosphites to imines. While this typically yields α-aminophosphonates, modifications of this chemistry could potentially be adapted. A one-pot procedure for converting benzylic alcohols directly to phosphonates using triethyl phosphite and zinc iodide has also been developed, offering an alternative to the classic Michaelis-Arbuzov reaction which typically starts from benzylic halides. nih.govacs.orgnih.gov

The benzylic carbon in this compound is a stereocenter, and controlling its configuration is essential for synthesizing enantiomerically pure compounds. Stereochemical control is most effectively introduced during the C-P bond-forming step.

During the derivatization of acetophenone via the Abramov reaction, asymmetric catalysis can be employed. The use of chiral catalysts, such as chiral metal complexes or organocatalysts like chiral phosphoric acids, can induce high levels of enantioselectivity, leading to the formation of one enantiomer of the α-hydroxyphosphonate intermediate in excess. mdpi.com

It is important to note that some synthetic methods may not preserve stereochemistry. For example, the direct conversion of chiral benzylic alcohols to phosphonates mediated by zinc iodide may proceed through a process with SN1 character. nih.govacs.org The formation of a carbocation intermediate in such a mechanism would lead to racemization, thereby losing any pre-existing stereochemical information at the benzylic carbon. nih.govacs.org Therefore, reaction pathways must be carefully chosen to ensure stereochemical integrity is maintained or created with high fidelity.

Hydrolysis and Deprotection of Phosphonate Esters

The conversion of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. nih.gov This step is essential for unmasking the desired functional group and is typically achieved through hydrolysis, which can be performed under acidic or basic conditions, or through dealkylation using specific reagents. nih.govresearchgate.net The choice of method often depends on the nature of the ester group (e.g., methyl, ethyl, benzyl) and the presence of other functional groups within the molecule.

Acid-catalyzed hydrolysis is a widely used and effective method for the conversion of dialkyl or diaryl phosphonates to phosphonic acids. nih.govnih.gov The reaction is typically carried out by heating the phosphonate ester in the presence of a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org

Kinetic studies on related α-substituted phosphonates have shown that the rate of hydrolysis can be influenced by electronic factors; electron-withdrawing substituents on the aromatic ring tend to increase the reaction rate, while electron-donating groups slow it down. nih.gov

Table 1: Typical Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters

Catalyst Co-solvent Temperature Reaction Time Reference
Hydrochloric Acid (conc.) Water Reflux 1 - 12 hours beilstein-journals.org
Hydrobromic Acid Acetic Acid Reflux Variable beilstein-journals.org

This table presents generalized conditions for phosphonate ester hydrolysis and may require optimization for specific substrates like (1-Phenoxy-1-phenylethyl)phosphonate esters.

Base-catalyzed hydrolysis of phosphonate esters, using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is also a common practice. nih.gov However, this method is often not suitable for the preparation of phosphonic acids from dialkyl or diphenyl phosphonates because the reaction tends to stop after the removal of only one ester group, yielding the phosphonic acid mono-ester. beilstein-journals.org

The rate of hydrolysis under basic conditions is also highly dependent on the nature of the ester group. For instance, methyl esters hydrolyze significantly faster than more sterically hindered esters like isopropyl derivatives. nih.gov This differential reactivity can sometimes be exploited for selective mono-dealkylation.

A milder and often more efficient alternative to acid or base hydrolysis is the dealkylation of phosphonate esters using halosilanes, particularly iodo- or bromotrimethylsilane (TMSI or TMSBr). nih.govnih.gov This method is highly effective for cleaving the P-O-alkyl bond, leaving P-O-aryl bonds intact. rsc.org

The reaction proceeds via the formation of a transient trimethylsilyl ester, which is then readily hydrolyzed (solvolyzed) upon the addition of water or an alcohol like methanol to yield the final phosphonic acid. beilstein-journals.orgrsc.org The process is rapid and can often be performed at room temperature, making it compatible with a wider range of functional groups. rsc.org While highly effective for dialkyl phosphonates, achieving selective monodealkylation can be challenging, as using only one equivalent of the reagent may result in a mixture of products. rsc.org

Table 2: Common Halosilane Reagents for Phosphonate Dealkylation

Reagent Typical Conditions Subsequent Step Reference
Bromotrimethylsilane (TMSBr) Room Temperature Methanolysis or Hydrolysis nih.govbeilstein-journals.org

This table provides an overview of halosilane reagents used for the dealkylation of phosphonate esters.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes for all chemical compounds, including this compound and its analogues. nih.gov The goal is to develop more environmentally benign and economically viable processes by minimizing waste, reducing energy consumption, and using less hazardous substances. firp-ula.orgsphinxsai.com

The 12 principles of green chemistry provide a framework for achieving these goals. skpharmteco.com In the context of synthesizing phosphonic acids, several principles are particularly relevant:

Prevention: It is preferable to prevent waste generation than to treat it after it has been created. skpharmteco.com This can be achieved by designing synthetic routes with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic methods are generally superior to stoichiometric ones in this regard.

Less Hazardous Chemical Syntheses: Synthetic methods should aim to use and generate substances with little or no toxicity. nih.gov This involves careful selection of reagents and solvents. For example, replacing hazardous solvents with safer alternatives like water or reducing their use altogether is a key goal. nih.gov

Design for Energy Efficiency: Energy requirements should be minimized. nih.gov Reactions that can be conducted at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. The use of microwave irradiation, as seen in some hydrolysis methods, can sometimes reduce reaction times and energy consumption compared to conventional heating. nih.gov

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. nih.gov

By considering these principles, chemists can design more sustainable synthetic pathways. For example, choosing a high-yield, one-pot synthesis over a multi-step route that generates significant byproducts aligns with the principles of waste prevention and atom economy. skpharmteco.comdntb.gov.ua

Table 3: The 12 Principles of Green Chemistry

Principle Number Principle Name
1 Prevention
2 Atom Economy
3 Less Hazardous Chemical Syntheses
4 Designing Safer Chemicals
5 Safer Solvents and Auxiliaries
6 Design for Energy Efficiency
7 Use of Renewable Feedstocks
8 Reduce Derivatives
9 Catalysis
10 Design for Degradation
11 Real-time analysis for Pollution Prevention

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of (1-Phenoxy-1-phenylethyl)phosphonic acid. By analyzing the ¹H, ¹³C, and ³¹P spectra, along with two-dimensional correlation experiments, a complete picture of the molecule's framework can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The structure of this compound contains several distinct proton signals. The aromatic protons on the two phenyl rings are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Protons on the phenoxy ring may show slightly different shifts compared to the phenylethyl ring due to the influence of the ether oxygen.

The methine proton (-CH) of the ethyl group, being adjacent to a phenyl ring, a phenoxy group, and the phosphonic acid moiety, is expected to be significantly deshielded and coupled to both the methyl protons and the phosphorus nucleus. The methyl protons (-CH₃) will appear further upfield and will be split into a doublet by the methine proton, which is further split by the phosphorus atom, likely resulting in a doublet of doublets. The acidic protons of the phosphonic acid group (-PO(OH)₂) are typically broad and their chemical shift is highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Phenyl-H (C₆H₅-CH) 7.30 - 7.60 Multiplet
Phenoxy-H (C₆H₅-O) 6.90 - 7.40 Multiplet
Methine-H (-CH) 4.50 - 5.50 Doublet of Doublets ³JHH ≈ 7-8 Hz, ²JPH ≈ 15-20 Hz
Methyl-H (-CH₃) 1.70 - 2.00 Doublet of Doublets ³JHH ≈ 7-8 Hz, ³JPH ≈ 15-18 Hz

Predicted values are based on data from analogous compounds such as Diethyl 1-hydroxy-1-phenyl-ethylphosphonate rsc.org and Phenylphosphonic acid rsc.org.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The aromatic carbons will resonate in the typical range of δ 115-150 ppm. The ipso-carbons (carbons directly attached to a substituent) will show distinct chemical shifts and may exhibit coupling to the phosphorus atom. The carbon of the phenoxy group attached to oxygen (C-O) is expected around δ 150-160 ppm.

The aliphatic carbons—the methine (-CH) and methyl (-CH₃)—will appear in the upfield region. The methine carbon, being bonded to two electronegative groups (phenoxy and phosphonate) and a phenyl ring, will be significantly downfield compared to the methyl carbon. Both aliphatic carbons are expected to show coupling to the phosphorus nucleus, with the one-bond C-P coupling (¹JCP) for the methine carbon being particularly large.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted P-C Coupling (JPC, Hz)
Phenoxy Ipso-C (C-O) 155 - 160
Phenyl Ipso-C (C-CH) 135 - 140 ²JPC ≈ 5-10 Hz
Aromatic-C (CH) 120 - 135
Methine-C (-CH) 70 - 80 ¹JPC ≈ 150-180 Hz

Predicted values are based on data from analogous compounds such as Phenylphosphonic acid researchgate.net and various substituted phosphonates chemicalbook.compsu.edu.

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom. For phosphonic acids, the chemical shift is sensitive to substitution on the α-carbon. The phosphorus nucleus in this compound is expected to produce a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift for alkylphosphonic acids typically falls within the range of δ +15 to +35 ppm (relative to 85% H₃PO₄) huji.ac.ilamazonaws.com. In a proton-coupled spectrum, this signal would be split by the adjacent methine and methyl protons.

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

Nucleus Predicted Chemical Shift (δ, ppm)

Predicted values are based on data from analogous compounds such as benzyl (B1604629) phosphonates researchgate.net and other α-substituted phosphonic acids researchgate.net.

2D NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure by establishing atom connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine proton (-CH) and the methyl protons (-CH₃), confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments. Key expected HMBC correlations would include:

From the methyl protons (-CH₃) to the methine carbon (-CH) and the phenyl ipso-carbon.

From the methine proton (-CH) to the carbons of both the phenyl and phenoxy rings, confirming the connectivity of all three major parts of the molecule to this central carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. acs.org For this compound, the spectra would be characterized by vibrations from the aromatic rings, the C-O-C ether linkage, and, most importantly, the phosphonic acid group.

The phosphonic acid moiety gives rise to several characteristic and strong vibrational bands, making it easily identifiable.

P=O Stretch: A strong absorption band for the phosphoryl stretch is expected in the IR spectrum, typically between 1250 and 1150 cm⁻¹.

P-OH Stretch: The P-O-(H) stretching vibrations are usually found in the 1050-950 cm⁻¹ region.

O-H Stretch: The hydroxyl groups of the phosphonic acid are involved in strong hydrogen bonding, resulting in a very broad and intense absorption band in the IR spectrum, typically spanning a wide range from 3000 to 2500 cm⁻¹.

In Raman spectroscopy, the symmetric vibrations are often more intense. Therefore, the symmetric P(OH)₂ stretching mode may be more prominent in the Raman spectrum compared to the IR spectrum. acs.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2990 - 2850
P-O-H Stretch (H-bonded) 3000 - 2500 (very broad)
C=C Aromatic Stretch 1600, 1480
P=O Stretch 1250 - 1150
C-O-C Asymmetric Stretch 1260 - 1200

| P-OH | Stretch | 1050 - 950 |

Predicted values are based on data from analogous compounds like Phenylphosphonic acid chemicalbook.com and general data for phosphonic acids.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C₁₄H₁₅O₄P, the expected exact mass can be calculated.

Theoretical Exact Mass Calculation:

14 Carbon atoms (¹²C) = 14 * 12.000000 = 168.000000

15 Hydrogen atoms (¹H) = 15 * 1.007825 = 15.117375

4 Oxygen atoms (¹⁶O) = 4 * 15.994915 = 63.979660

1 Phosphorus atom (³¹P) = 1 * 30.973762 = 30.973762

Total Exact Mass = 278.070797 u

An experimental HRMS measurement yielding a mass value very close to this theoretical calculation would provide strong evidence for the elemental composition of C₁₄H₁₅O₄P.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on its structure.

Common fragmentation patterns for organophosphorus compounds often involve cleavage of bonds adjacent to the phosphorus atom or the aromatic rings. Potential fragmentation pathways for this molecule could include:

Cleavage of the C-P bond: This would lead to the formation of a phenoxy-phenylethyl cation and a phosphonic acid radical, or vice versa.

Loss of the phenoxy group: Cleavage of the ether bond could result in the loss of a phenoxy radical (C₆H₅O•), leading to a prominent fragment ion.

Loss of the phenyl group: Fragmentation could involve the loss of a phenyl radical (C₆H₅•).

Rearrangements and loss of small molecules: McLafferty-type rearrangements and the elimination of small, stable neutral molecules like water (H₂O) from the phosphonic acid group are also possible.

The table below outlines some plausible fragment ions and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound.

Fragment IonPlausible Neutral LossExpected m/z
[M - H₂O]⁺H₂O260
[M - C₆H₅O]⁺C₆H₅O•185
[M - C₆H₅]⁺C₆H₅•201
[C₆H₅O]⁺93
[C₆H₅]⁺77

X-ray Diffraction Analysis (for Crystalline Forms and Analogues)

Based on the analysis of analogous structures, the phosphorus atom in this compound is expected to have a tetrahedral geometry. The C-P bond length in similar phosphonic acids is typically around 1.8 Å. The P=O bond is the shortest of the phosphorus-oxygen bonds, generally in the range of 1.48-1.52 Å, while the P-OH bond lengths are slightly longer, typically 1.54-1.58 Å.

The conformation of the molecule will be determined by the rotational freedom around the C-C, C-O, and C-P single bonds. The relative orientation of the phenyl and phenoxy groups will be a key conformational feature, influenced by steric hindrance and potential intramolecular interactions.

In the solid state, phosphonic acids are known to form extensive networks of hydrogen bonds. The two hydroxyl groups of the phosphonic acid moiety can act as both hydrogen bond donors and acceptors, while the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. These interactions are expected to play a dominant role in the crystal packing of this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Phosphonic Acid Moiety

The C-P bond in phosphonates is highly stable, allowing for chemical transformations to occur at the phosphorus center without cleavage of the carbon-phosphorus linkage. nih.gov The phosphonic acid group is the primary center of reactivity, engaging in acid-base, coordination, and substitution reactions.

Phosphonic acids are diprotic acids, meaning they can donate two protons in aqueous solutions. nih.gov The protonation of the phosphonate (B1237965) typically occurs on the oxygen atom that is double-bonded to the phosphorus atom. nih.gov The equilibria are characterized by two distinct acid dissociation constants, pKₐ₁ and pKₐ₂.

The first deprotonation (pKₐ₁) generally occurs in the pKa range of 1 to 3, resulting in the formation of a monoanion. The second deprotonation (pKₐ₂) is significantly less acidic, with pKa values typically falling between 6 and 8, leading to the formation of a dianion. researchgate.net The precise pKa values are influenced by the nature of the organic substituent attached to the phosphorus atom. The water solubility of phosphonic acids is greatly enhanced upon deprotonation in basic media. nih.gov

Table 1: Typical pKₐ Values for Alkyl and Aryl Phosphonic Acids

Dissociation Step Typical pKₐ Range Predominant Species
First (pKₐ₁) 1.0 - 3.0 R-PO₃H⁻

Note: These are general ranges; specific values for (1-Phenoxy-1-phenylethyl)phosphonic acid may vary.

The phosphonic acid group is an effective chelating agent, capable of forming stable complexes with a wide variety of metal ions. kakhia.orgresearchgate.net The negatively charged oxygen atoms of the deprotonated phosphonate group can coordinate with metal cations, forming mono- or polydentate complexes. nih.gov This strong affinity for metal ions has led to the extensive use of phosphonates in materials science and as chelating agents in medicine. science.govnih.gov

The binding can occur in several modes, including monodentate, bidentate, and tridentate chelation, depending on the metal ion and the surrounding conditions. nih.govscience.gov Divalent and trivalent metal ions, in particular, form stable complexes with phosphonates. nih.govmdpi.com

Table 2: Metal Ions Known to Form Complexes with Phosphonate Ligands

Metal Ion Category Examples
Alkaline Earth Metals Mg²⁺, Ca²⁺, Sr²⁺
Transition Metals Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺, Zr⁴⁺
Lanthanides La³⁺, Tb³⁺

The hydroxyl groups of the phosphonic acid moiety can undergo reactions to form esters and amides, which are important for applications such as prodrug design. smolecule.com

Esterification: The conversion of phosphonic acids to their corresponding esters (phosphonates) can be challenging but allows for significant modulation of the compound's properties. Selective synthesis of either monoesters or diesters is possible by carefully choosing the reaction conditions. nih.govresearchgate.net For instance, the use of alkoxy group donors like triethyl orthoacetate allows for selective esterification, where temperature plays a crucial role; lower temperatures favor the formation of monoesters, while higher temperatures lead to diesters. nih.govresearchgate.net

Table 3: General Conditions for Selective Esterification of Phosphonic Acids

Product Reagent Key Condition
Monoester Triethyl orthoacetate Low Temperature (e.g., 30 °C)

Amidation: Direct mono-amidation of phosphonic acids can be achieved under mild conditions using a variation of the Mitsunobu reaction. semanticscholar.org This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) to couple the phosphonic acid with a primary or secondary amine. semanticscholar.org This method is efficient for creating a diverse range of phosphonoamidates. semanticscholar.org

Reactions Involving the Phenoxy Group

The phenoxy group consists of an ether linkage to a phenyl ring, which introduces a different set of potential reactions, primarily focused on the cleavage of the C-O bond and the influence of the aromatic ring.

Ethers are generally stable, but the C-O bond can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com For aryl alkyl ethers, such as the phenoxy moiety in this compound, the reaction proceeds via a specific pathway.

The mechanism involves the initial protonation of the ether oxygen by the strong acid. libretexts.orglibretexts.org This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻). Due to the high stability of the phenyl ring, the nucleophile will not attack the aromatic carbon. libretexts.orglibretexts.org Instead, the attack occurs at the less sterically hindered alkyl carbon (the carbon attached to the phosphonic acid group) via an Sₙ2 mechanism. libretexts.orglibretexts.org This results in the cleavage of the ether bond to produce a phenol (B47542) and an alkyl halide derivative of the phosphonic acid.

Table 4: Reagents for Acidic Cleavage of Ethers

Reagent Description
Hydroiodic Acid (HI) A strong acid and excellent source of the nucleophilic iodide ion; highly effective for ether cleavage. masterorganicchemistry.com
Hydrobromic Acid (HBr) Another strong acid that can be used for ether cleavage, though sometimes less reactive than HI. wikipedia.org

The reactivity of the phenoxy group can be modulated by introducing substituents onto the phenyl ring. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—influences the electron density of the ether oxygen and the aromatic ring.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density on the aromatic ring and the ether oxygen. This enhanced electron density on the oxygen atom would facilitate its protonation, which is the initial step in acid-catalyzed ether cleavage.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) decrease the electron density of the aromatic ring and the ether oxygen. This makes the oxygen less basic and therefore more difficult to protonate, potentially slowing down the rate of acid-catalyzed ether cleavage.

These substituent effects are a fundamental principle in organic chemistry and would be expected to apply to the reactivity of the phenoxy group in this compound.

Table 5: Predicted Influence of Substituents on Phenoxy Group Reactivity

Substituent Type Example Groups Effect on Electron Density at Ether Oxygen Predicted Effect on Rate of Acidic Cleavage
Electron-Donating (EDG) -CH₃, -OCH₃, -NH₂ Increase Increase

Reactivity of the 1-Phenylethyl Backbone

The 1-phenylethyl backbone, featuring a carbon atom connected to a phenyl group, a phenoxy group, a methyl group, and a phosphonic acid group, presents several sites for potential chemical transformations.

Both the phenyl ring directly attached to the chiral carbon and the phenyl ring of the phenoxy group are susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are influenced by the nature of the substituents on the rings.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step. Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.comwikipedia.org

For the phenyl ring directly attached to the chiral center, the substituent is the -C(OPh)(CH₃)(PO₃H₂) group. This complex substituent is generally considered to be electron-withdrawing and deactivating due to the electronegativity of the oxygen and the phosphonic acid group. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Such deactivating groups typically direct incoming electrophiles to the meta position.

The phenoxy group's phenyl ring is substituted by the -O-C(Ph)(CH₃)(PO₃H₂) moiety. The oxygen atom of the ether linkage can donate electron density to the ring through resonance, which is an activating effect. However, the bulky and electron-withdrawing nature of the rest of the substituent may have a counteracting inductive effect. In similar structures like diphenyl ether, the phenoxy group is known to be an ortho, para-director. rsc.org Therefore, electrophilic substitution on the phenoxy ring of this compound is expected to yield primarily ortho and para substituted products.

Illustrative examples of common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid catalyst). wikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Phenyl RingSubstituent EffectPredicted Major Products
Phenyl groupDeactivatingmeta-substituted
Phenoxy groupActivatingortho, para-substituted

This table is based on general principles of electrophilic aromatic substitution and may not reflect actual experimental outcomes.

The carbon atom attached to the phenyl ring, the phenoxy group, the methyl group, and the phosphonic acid is a benzylic carbon. The benzylic position is known to be particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals and carbocations through resonance. chemistrysteps.commasterorganicchemistry.com

Radical Halogenation: Benzylic C-H bonds are relatively weak and susceptible to free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.com However, in the case of this compound, there are no hydrogens directly attached to the benzylic carbon. Instead, the methyl group attached to this carbon has hydrogens that are in a position beta to the phenyl ring. While direct benzylic halogenation is not possible, reactions involving the broader backbone could occur under harsh conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on a benzene (B151609) ring, provided there is at least one benzylic hydrogen. chemistrysteps.commasterorganicchemistry.com As this compound lacks a benzylic hydrogen, it is expected to be resistant to this type of oxidation.

Nucleophilic Substitution: The benzylic carbon is also a potential site for nucleophilic substitution reactions. These reactions would proceed via either an Sₙ1 or Sₙ2 mechanism. An Sₙ1 reaction would involve the formation of a benzylic carbocation, which would be stabilized by the adjacent phenyl ring. khanacademy.org An Sₙ2 reaction would involve the direct displacement of a leaving group by a nucleophile. khanacademy.org For a reaction to occur at the benzylic carbon of this compound, one of the existing groups (phenoxy or phosphonic acid) would need to act as a leaving group, which would likely require specific and potentially harsh reaction conditions.

Kinetic and Thermodynamic Studies of Transformations

For electrophilic aromatic substitution, the rate of reaction is influenced by the electron density of the aromatic ring. Activating groups, which donate electron density, increase the reaction rate, while deactivating groups decrease it. wikipedia.org Therefore, electrophilic substitution on the phenoxy ring is expected to be kinetically favored over substitution on the phenyl ring directly attached to the chiral center.

Kinetic studies of nucleophilic substitution reactions at the benzylic position in similar compounds show a dependence on the stability of the carbocation intermediate (for Sₙ1) or the steric hindrance at the reaction center (for Sₙ2). yorku.ca

Thermodynamically, the stability of the products relative to the reactants determines the position of equilibrium. Reactions that lead to the restoration of aromaticity, such as the final deprotonation step in electrophilic aromatic substitution, are generally thermodynamically favorable.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for this compound would involve a combination of experimental and computational methods.

Electrophilic Aromatic Substitution: The mechanism proceeds through a well-established arenium ion intermediate. masterorganicchemistry.comwikipedia.org For the substituted phenyl rings in the target molecule, the stability of the possible arenium ion intermediates would determine the regiochemical outcome. For the phenoxy-substituted ring, the positive charge of the arenium ion can be delocalized onto the ether oxygen for ortho and para attack, leading to greater stabilization of these intermediates compared to the meta intermediate.

Reactions at the Benzylic Carbon: Mechanisms involving the benzylic carbon would likely proceed through benzylic radical or carbocation intermediates. These intermediates are stabilized by resonance with the adjacent phenyl ring, which delocalizes the unpaired electron or positive charge. chemistrysteps.commasterorganicchemistry.com The specific nature of the intermediates would depend on the reaction conditions (e.g., radical initiators for radical reactions, polar solvents for ionic reactions).

Computational chemistry could provide valuable insights into the potential reaction pathways and the structures and energies of intermediates and transition states. mdpi.com Density functional theory (DFT) calculations, for example, could be used to model the reaction coordinates for electrophilic attack or for transformations at the benzylic carbon, helping to predict the most likely mechanisms and products.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the electronic structure of organophosphorus compounds.

Geometry Optimization and Energetics

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), the geometry of (1-Phenoxy-1-phenylethyl)phosphonic acid would be optimized to find the structure with the lowest possible energy. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting bond lengths, bond angles, and dihedral angles define the molecule's stable conformation. The total electronic energy obtained from this calculation is a key piece of data for assessing the molecule's thermodynamic stability.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or acidic nature.

A theoretical study would calculate the energies and visualize the spatial distribution of the HOMO and LUMO for this compound. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. The locations of the HOMO and LUMO lobes on the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively.

Hypothetical Frontier Molecular Orbital Data

Orbital Energy (eV) Primary Location
HOMO -8.2 Phenoxy and phenyl rings
LUMO -1.5 Phosphonic acid group

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its polarity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom of this compound. This would reveal the extent of charge separation across the molecule.

Furthermore, the molecular electrostatic potential (MEP) would be calculated and mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution, with color-coding indicating regions of positive (electron-poor) and negative (electron-rich) potential. Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas, representing positive potential, are prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the phosphonic acid and phenoxy groups, while positive potential would be found near the acidic hydrogen atoms.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles (e.g., C-C, C-O, C-P bonds) and calculating the energy of each resulting structure. The results are often visualized as a potential energy surface or landscape, which maps the energy as a function of the rotational angles. This analysis would reveal the global minimum energy conformer as well as other low-energy local minima that might be populated at room temperature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra and confirm the molecule's structure. The accuracy of these predictions has been shown to be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C.

Hypothetical Predicted Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H stretch (phosphonic acid) 3400
C-H stretch (aromatic) 3100
P=O stretch 1250
P-O stretch 1050

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model the mechanisms of chemical reactions. For a hypothetical reaction involving this compound, such as its synthesis or decomposition, the entire reaction pathway could be mapped out. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition state theory is used to locate the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. The structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it is a true saddle point, characterized by having exactly one imaginary frequency.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

An MD simulation of this compound would reveal significant flexibility. The molecule possesses several rotatable bonds: the C-P bond, the C-O bond of the phenoxy group, and the C-C bonds within the ethyl chain and connecting the phenyl rings. The rotation around these bonds would lead to a multitude of accessible conformations in solution. The phenyl and phenoxy groups are bulky, and their rotational dynamics would be influenced by steric hindrance and interactions with the solvent.

The phosphonic acid group is a key functional moiety that dictates many of the molecule's interactions. It is characterized by a distorted tetrahedral geometry around the phosphorus atom. nih.gov This group is a strong hydrogen bond donor (from the P-OH groups) and acceptor (from the P=O oxygen). nih.gov MD simulations would illustrate the dynamic formation and breaking of hydrogen bonds with solvent molecules, such as water, or with other polar molecules. These interactions are crucial for the solvation of the molecule and for its potential binding to other substrates. tandfonline.com

In an aqueous environment, the phosphonic acid group can deprotonate, leading to anionic species. The specific pKa values are influenced by the substituents on the molecule. nih.gov MD simulations can be parameterized to account for different protonation states, revealing how the charge state affects the molecule's conformation and its interactions with ions and polar solvents. cnr.it

The interactions of phosphonic acids with surfaces, such as metal oxides, have been a subject of computational studies. rsc.orgcnr.itrsc.orguba.ar These simulations show that phosphonic acids can form strong bonds with surfaces through their phosphonate (B1237965) group, often displacing solvent molecules. The binding can occur in various modes, including monodentate, bidentate, and tridentate coordination. uba.ar By analogy, this compound would be expected to exhibit similar surface-binding capabilities, a property that is critical in applications like corrosion inhibition and surface functionalization.

The dynamic behavior of this compound is therefore a complex interplay of its internal flexibility and its interactions with the environment. The phenyl and phenoxy groups contribute to hydrophobic interactions, while the phosphonic acid group governs strong polar and hydrogen-bonding interactions.

Table 1: Predicted Interaction Profile of this compound

Interaction TypeMolecular Moiety InvolvedPotential Interaction PartnerSignificance
Hydrogen Bonding Phosphonic acid group (P-OH, P=O)Water, alcohols, amines, polar functional groupsSolvation, intermolecular aggregation, binding to biological targets. nih.gov
Electrostatic Interactions Deprotonated phosphonate group (anionic)Metal cations, protonated aminesFormation of salts, coordination complexes, surface binding. cnr.it
Hydrophobic Interactions Phenyl and phenoxy groupsNonpolar solvents, alkyl chains, aromatic systemsSelf-assembly, binding to hydrophobic pockets in proteins.
π-π Stacking Phenyl and phenoxy groupsAromatic rings of other moleculesSupramolecular assembly, specific binding orientations.

Table 2: Representative Bond Parameters for Phosphonic Acids from Computational Studies

BondTypical Bond Length (Å)Typical Bond Angle (°)Source of Data Analogy
P=O 1.49 - 1.51O=P-O: ~112-115 nih.gov
P-O(H) 1.54 - 1.56O=P-C: ~110-114 nih.gov
P-C 1.75 - 1.85O-P-C: ~103-108 nih.gov

Note: The data in this table are representative values for simple phosphonic acids and are intended to provide an approximation for the local geometry of the phosphonic acid group in this compound. Actual values would require specific DFT calculations for this molecule.

Advanced Research Applications and Interdisciplinary Studies

In Vitro Biological Interaction Mechanisms

The structural characteristics of phosphonic acids, particularly their tetrahedral geometry and the negatively charged phosphonate (B1237965) group, make them effective mimics of phosphate (B84403) esters and the transition states of various enzymatic reactions. This mimicry is the basis for many of their biological activities.

Enzyme Inhibition Mechanism Studies (e.g., as transition state analogues)

Phosphonic acids are widely recognized for their ability to act as potent enzyme inhibitors by mimicking the transition state of substrate hydrolysis. The phosphonate group, -PO(OH)₂, is chemically stable and structurally similar to the unstable tetrahedral, negatively charged intermediate formed during the enzymatic cleavage of peptide or ester bonds.

The primary mechanism involves the phosphonate moiety acting as a transition-state analogue, which binds with high affinity to the active site of an enzyme but is not susceptible to cleavage. This leads to potent, often competitive, inhibition. This principle is particularly effective for metalloproteases, where the phosphonate group can coordinate with a catalytic metal ion (commonly zinc) in the enzyme's active site.

For example, in studies of peptidases like carboxypeptidase A, phosphonate analogues of peptide substrates have been shown to be among the most potent reversible inhibitors known. nih.gov The inhibitor fits into the active site, with the phosphonate group positioned to interact with the catalytic zinc ion and other active site residues, mimicking the tetrahedral intermediate of peptide bond hydrolysis. nih.gov This high-affinity binding effectively blocks the enzyme from processing its natural substrate. While specific enzymes targeted by (1-Phenoxy-1-phenylethyl)phosphonic acid are not documented, its structure suggests potential activity against proteases that recognize substrates with aromatic side chains.

Table 1: Representative Inhibition Data for Phosphonate Analogues Against Metalloproteases (Illustrative Data)
Inhibitor Structure (Generic)Target EnzymeInhibition Constant (Kᵢ)Inhibition Type
Peptide-PhosphonateCarboxypeptidase APicomolar (pM) rangeCompetitive, Slow-Binding
Peptide-PhosphonateHuman Plasma ReninNanomolar (nM) to Micromolar (µM) rangeCompetitive

Note: The data in this table are illustrative of the potency of phosphonate-based inhibitors against relevant enzymes and are not specific to this compound.

Molecular Interactions with Target Biomolecules (e.g., proteins, receptors, enzymes)

The key molecular interactions of phosphonic acids with biomolecules are driven by the phosphonate group. This group can engage in several types of non-covalent and coordinate bonds:

Ionic Interactions: At physiological pH, the phosphonic acid group is deprotonated, bearing a negative charge that allows for strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine, lysine, and histidine on a protein's surface or in an active site.

Hydrogen Bonding: The oxygen atoms of the phosphonate group can act as hydrogen bond acceptors, while the P-OH groups can act as hydrogen bond donors, enabling a network of hydrogen bonds with the target biomolecule.

Metal Chelation: As potent chelating agents, phosphonic acids can form coordinate bonds with divalent and trivalent metal ions. smolecule.com This is a crucial interaction for the inhibition of metalloenzymes, where the phosphonate group coordinates to the active site metal ion (e.g., Zn²⁺, Mg²⁺, Ca²⁺), displacing a water molecule that is essential for catalysis.

The phenoxy and phenylethyl groups of this compound would be expected to participate in hydrophobic and van der Waals interactions within the binding pockets of target proteins, contributing to binding affinity and specificity.

Enzymatic Biotransformation Pathways (in vitro systems)

There is no available information in the scientific literature regarding the specific enzymatic biotransformation of this compound in in vitro systems. The carbon-phosphorus (C-P) bond that defines phosphonates is exceptionally stable and resistant to enzymatic cleavage by common hydrolases that would readily cleave phosphate esters (P-O bonds). beilstein-journals.org

While some microorganisms possess enzymes (C-P lyases) capable of breaking this bond, these are generally not present in mammalian systems. Therefore, it is generally expected that the core phosphonic acid structure would remain intact. Biotransformation, if it were to occur in an in vitro mammalian cell system, would more likely involve modification of the organic substituents—in this case, the phenoxy or phenylethyl groups—through common metabolic pathways such as hydroxylation by cytochrome P450 enzymes.

Materials Science Applications

Phosphonic acids are of significant interest in materials science due to their exceptional ability to bind strongly to a wide variety of metal and metal oxide surfaces.

Surface Functionalization for Adhesion and Corrosion Inhibition

The phosphonic acid group serves as a robust anchoring moiety for modifying the surfaces of metals such as steel, aluminum, titanium, and zirconium. researchgate.netmdpi.com The mechanism involves the formation of strong, stable bonds between the phosphonate group and the metal oxide layer present on the metal's surface. This interaction can lead to the formation of a dense, highly organized self-assembled monolayer (SAM). mdpi.com

Corrosion Inhibition: Phosphonic acids are effective corrosion inhibitors for various metals in acidic, neutral, and alkaline environments. smolecule.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The process typically involves:

Adsorption: The phosphonic acid molecules adsorb onto the metal surface. This adsorption can be influenced by the charge of the metal surface and the structure of the inhibitor.

Film Formation: A protective layer, often consisting of a complex between the phosphonate and metal ions from the surface (e.g., Fe²⁺-phosphonate), is formed. smolecule.com This film can inhibit both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) corrosion reactions.

Table 2: General Characteristics of Phosphonic Acids in Corrosion Inhibition
Metal SubstrateEnvironmentInhibition MechanismResult
Mild SteelNeutral, AcidicAdsorption and protective film formationSignificant reduction in corrosion rate
AluminumChloride solutionsFormation of a passive phosphonate layerPrevention of pitting corrosion
CopperAcidic MediaChemisorption and barrier film formationHigh inhibition efficiency

Adhesion Promotion: By forming a stable, covalently-bound monolayer, phosphonic acids can act as molecular bridges between an inorganic substrate (like a metal) and an organic polymer matrix. This surface functionalization is used to improve the adhesion and durability of paints, coatings, and adhesives on metal surfaces. For instance, polyurethane dispersions functionalized with phosphonic acid groups show greatly enhanced affinity and adhesion to stainless steel and other model surfaces. The organic part of the molecule (e.g., the phenoxy and phenylethyl groups) can entangle with or react into the polymer matrix, while the phosphonate headgroup maintains a strong anchor to the substrate.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Phosphonic acids are increasingly utilized as versatile building blocks, or "linkers," for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These crystalline materials are formed by linking metal ions or clusters with organic molecules. The phosphonic acid group, -P(O)(OH)₂, is an effective alternative to the more commonly used carboxylic acids for several reasons:

Strong Coordination: The phosphonate group can bind strongly to a variety of metal centers, often leading to frameworks with high thermal and chemical stability.

Structural Diversity: It exhibits multiple coordination modes and protonation states, which allows for the formation of diverse and complex structures, including one-, two-, and three-dimensional networks.

Below is a table illustrating various phosphonate linkers used in the synthesis of MOFs, highlighting the structural diversity achievable.

Phosphonate LinkerMetal Ion(s)Resulting Framework TypeKey Feature
1,4-Benzenediphosphonic acidFe³⁺3D honeycomb arrayIsostructural to phosphinate-based MOFs
1,4-Naphthalenediphosphonic acidCu²⁺1D copper dimer chainsSemiconducting properties
1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid)Lanthanides (La, Nd, etc.)3D open frameworkIon-exchange capabilities
Biphenyl-3,3′,5,5′-tetrayltetrakis(phosphonic acid)Eu³⁺2D layered structurePhotoluminescent properties

Integration into Polymer Systems for Specific Properties

The incorporation of phosphonic acid moieties into polymer structures is a well-established strategy for imparting a range of desirable properties. The this compound group could be integrated into polymer systems either by synthesizing a monomer containing this group and subsequently polymerizing it, or by chemically grafting the molecule onto an existing polymer backbone (post-polymerization functionalization).

Potential properties that this specific phosphonic acid could confer include:

Improved Adhesion and Surface Binding: Phosphonic acids are known for their strong adhesion to metal oxide surfaces, making them valuable in coatings, adhesives, and composite materials.

Enhanced Thermal Stability and Flame Retardancy: The presence of phosphorus and aromatic rings often enhances the thermal stability and flame-retardant properties of polymers.

Ion-Exchange and Chelating Capabilities: The acidic phosphonic group can participate in ion exchange or chelate metal ions, which is useful for applications in water treatment, environmental remediation, or the creation of responsive hydrogels.

Proton Conductivity: Polymers functionalized with acid groups, including phosphonic acids, are investigated as potential proton-conducting membranes for use in fuel cells.

The table below summarizes common methods for incorporating phosphonic acids into polymers and the resulting functionalities.

Integration MethodPolymer TypeResulting Property/Application
Free Radical Polymerization of a phosphonate monomerPolyacrylates, PolystyrenesDental adhesives, self-healing hydrogels
Post-polymerization lithiation and phosphonationPoly[aryloxyphosphazenes]Proton-conducting membranes for fuel cells
Kabachnik–Fields reaction on amine-containing polymersPolyethyleneimineHeavy metal chelation, nanofiltration membranes
RAFT Polymerization of phosphonate monomersDiblock copolymers (e.g., with HEMA)Well-defined architectures for dental applications

Catalysis and Organocatalysis

Ligand Design for Metal-Catalyzed Reactions

The phosphonate group and the associated organic scaffold of this compound make it a candidate for use as a ligand in metal-catalyzed reactions. Phosphonate-containing molecules can coordinate to metal centers, influencing their catalytic activity and selectivity.

Key potential roles include:

Modifying Catalyst Properties: The phenoxy and phenyl groups provide significant steric bulk around the phosphonate binding site. In a metal complex, this steric hindrance can create a specific chiral pocket, potentially inducing enantioselectivity in asymmetric catalysis.

Immobilization: The phosphonic acid can serve as an anchor to immobilize a homogeneous metal catalyst onto a solid support (e.g., silica (B1680970) or alumina), facilitating catalyst separation and recycling.

Enhanced Solubility: Depending on the reaction medium, the ligand can be tailored to improve the solubility of the metal catalyst.

While this compound itself has not been reported as a ligand, other phosphonate-based ligands have been successfully employed in various metal-catalyzed transformations, demonstrating the feasibility of this approach.

Catalyst SystemReaction TypeRole of Phosphonate Ligand
Cobalt-phosphonate networkCO₂ cycloadditionHeterogeneous catalyst with Lewis and Brønsted acid sites
Cadmium complexes with phosphinate ligandsNanocrystal synthesisControls reactivity and nanocrystal morphology
Palladium with phosphonate-substituted N-heterocyclic carbenesC-C bond formation (e.g., Suzuki-Miyaura)Modifies electronic properties of the metal center

Role as Organocatalysts or Promoters in Organic Synthesis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. Chiral Brønsted acids, particularly those derived from phosphoric acid, are a prominent class of organocatalysts.

Although this compound is achiral, it possesses Brønsted acidity and could function as a promoter or catalyst in acid-catalyzed reactions. Furthermore, its structure is amenable to modification to create chiral derivatives, which could then be used in asymmetric synthesis. The biological activity of many phosphonic acids is dependent on the absolute configuration of the α-carbon atom, underscoring the importance of stereocontrol in their synthesis.

Potential applications in organocatalysis include:

Brønsted Acid Catalysis: As an acid, it could catalyze reactions such as the hydrophosphonylation of imines or aldol-type reactions.

Precursor to Chiral Catalysts: The α-carbon could be functionalized or the aromatic rings could be substituted to install chiral elements, transforming the molecule into a potential asymmetric organocatalyst. Research has shown that organocatalytic methods can be used to synthesize various α-substituted phosphonic acids with high enantioselectivity.

The following table lists examples of reactions where phosphonic acid derivatives or related compounds act as organocatalysts or are synthesized using organocatalytic methods.

Reaction TypeCatalyst/Phosphonate TypeOutcome
Cross aldol (B89426) reactionL-proline catalyzed reaction of α-ketophosphonatesSynthesis of chiral tertiary α-hydroxyphosphonates
Hydrophosphonylation of iminesThiourea derivativesEnantioselective synthesis of α-aminophosphonic acids
Friedel-Crafts reaction of indolesChiral phosphoric acidSynthesis of enantioenriched α-aminophosphonates
1,2-addition of α-isothiocyanato phosphonateOrganocatalystsConstruction of chiral β-hydroxy-α-amino phosphonic acid derivatives

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthetic Routes for Enantiopure Compounds

The presence of a chiral center in (1-Phenoxy-1-phenylethyl)phosphonic acid necessitates the development of stereoselective synthetic methods, as the biological activity of such compounds is often dependent on a specific enantiomer. nih.gov Future research will likely concentrate on refining and discovering new asymmetric routes to obtain enantiomerically pure forms of this phosphonic acid.

Current strategies in the asymmetric synthesis of C-chiral phosphonates provide a foundation for this work. mdpi.com Key emerging approaches include:

Organocatalysis: Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have proven effective in catalyzing the enantioselective hydrophosphonylation of imines. mdpi.comwikipedia.orgmdpi.com This method could be adapted for precursors of the target molecule.

Transition Metal Catalysis: The use of chiral metal complexes continues to be a powerful tool. mdpi.com Palladium-catalyzed enantioselective additions of aryl boronic acids to phosphonate-derived hydrazones represent a promising route for creating C-P bonds with high stereocontrol. us.esnih.gov

Novel Chiral Reagents: The application of novel chiral phosphorus reagents, such as P-H spirophosphoranes, offers another avenue for the asymmetric synthesis of related α-aminophosphonic acids, which could be adapted for other derivatives. rsc.org

The goal is to move beyond classical resolution techniques to more efficient and atom-economical catalytic asymmetric transformations that provide direct access to the desired enantiomer in high yield and purity. mdpi.com

Table 1: Emerging Asymmetric Synthesis Strategies for Chiral Phosphonates
MethodologyCatalyst/Reagent TypeKey TransformationPotential Advantage
OrganocatalysisChiral Phosphoric Acids (e.g., BINOL-derived)Hydrophosphonylation of IminesMetal-free, mild conditions
Transition Metal CatalysisChiral Ligand-Metal Complexes (e.g., Pd, Sc)Phospha-Mannich Reaction, Aryl Boronic Acid AdditionHigh enantioselectivity and yield
Chiral Phosphorus ReagentsChiral P-H SpirophosphoranesReaction with Prochiral AldiminesDirect formation of enantiopure products

Exploration of Derivatives with Modified Substituents and Core Structures

Systematic modification of the this compound scaffold is a crucial direction for tuning its physicochemical properties and exploring potential applications, particularly in medicinal chemistry. nih.gov Future research will focus on synthesizing a library of derivatives by altering both the aromatic substituents and the phosphonic acid core.

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, alkyl, nitro groups) onto the phenyl and phenoxy rings can significantly impact electronic properties, lipophilicity, and binding interactions with biological targets. For instance, fluorinated analogues have been synthesized to enhance inhibitory potential against enzymes like alanine (B10760859) aminopeptidases. nih.gov

Core Structure Modification: The phosphonic acid group itself is a target for modification. Converting it into phosphonate (B1237965) esters or amidates can create prodrugs with improved cell permeability and metabolic stability. nih.gov Acyclic nucleoside phosphonates have successfully utilized this strategy to develop potent antiviral drugs. nih.gov

Bioisosteric Replacement: Replacing the phenoxy or phenyl groups with heterocyclic systems is another promising avenue. Although synthetically challenging, heterocyclic phosphonates are known for their interesting physicochemical properties and biological activities. chim.it For example, benzimidazole (B57391) phosphonate derivatives have shown potential as antitumor agents. ekb.eg

These explorations will generate valuable structure-activity relationship (SAR) data, guiding the design of next-generation compounds with optimized properties.

Integration with Advanced Analytical and Imaging Techniques

The unique properties of the phosphonic acid group, especially its ability to bind to metal oxides and chelate metal ions, make it an ideal candidate for integration with modern analytical and imaging technologies. beilstein-journals.orgnih.gov

Medical Imaging: Phosphonic acids are increasingly used in the development of diagnostic agents. nih.gov Derivatives of this compound could be designed to chelate radioisotopes (e.g., ¹⁷⁷Lu) for use as radiotracers in bone imaging or therapy. nih.gov Furthermore, their ability to functionalize iron oxide nanoparticles opens possibilities for creating novel contrast agents for Magnetic Resonance Imaging (MRI). researchgate.net

Biosensing: The strong interaction of phosphonates with surfaces can be exploited to develop sensors. For example, porphyrins functionalized with multiple phosphonic acid groups have been used as chemosensors for detecting explosives like TNT. nih.gov

Advanced Spectroscopy: Techniques like Raman and Surface-Enhanced Raman Spectroscopy (SERS) are powerful tools for studying the molecular structure and interactions of phosphonic acids. acs.org These methods can provide detailed insights into how derivatives of this compound interact with surfaces or biological molecules at a molecular level.

This integration will not only facilitate a deeper understanding of the compound's behavior but also unlock new applications in diagnostics and materials science.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The versatility of phosphonic acids positions them at the crossroads of several scientific disciplines. Future research on this compound will likely be highly multidisciplinary.

Chemical Biology: The phosphonate moiety is a stable, non-hydrolyzable mimic of the phosphate (B84403) group, making it an excellent tool for designing enzyme inhibitors. nih.govnih.gov Derivatives of the target compound could be investigated as inhibitors for enzymes that process phosphate-containing substrates. The stable C-P bond provides resistance to enzymatic cleavage, a desirable trait for drug candidates. mdpi.com

Materials Science: The strong coordination of phosphonic acids to metal oxides is widely used for surface functionalization. beilstein-journals.orgnih.gov This allows for the modification of materials like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) to alter their surface properties. beilstein-journals.org Derivatives of this compound could be used to create hybrid organic-inorganic materials or functionalize nanoparticles. They can also serve as building blocks for Metal-Organic Frameworks (MOFs), which have applications in catalysis and gas storage. beilstein-journals.org

Agrochemistry: The structural similarity of α-aminophosphonic acids to amino acids has led to their use as herbicides and fungicides. nih.gov This provides another potential avenue of exploration for derivatives of the title compound.

Table 2: Multidisciplinary Applications of Phosphonic Acids
FieldApplicationUnderlying Property
Chemical BiologyEnzyme Inhibitors, ProdrugsPhosphate Mimicry, C-P Bond Stability
Materials ScienceSurface Functionalization, MOFs, Hybrid MaterialsStrong Coordination to Metal Oxides
Medical ImagingMRI Contrast Agents, RadiotracersChelation of Metal Ions, Nanoparticle Binding

Sustainable and Environmentally Benign Synthetic Protocols for Phosphonic Acid Derivatives

In line with the broader goals of modern chemistry, a significant future direction is the development of "green" and sustainable methods for synthesizing phosphonic acids. rsc.org This involves minimizing waste, avoiding harsh reagents, and reducing energy consumption.

Emerging sustainable approaches applicable to the synthesis of this compound and its derivatives include:

Alternative Energy Sources: The use of microwave irradiation and ultrasound assistance can accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgresearchgate.net

Photocatalysis: Visible-light-mediated photocatalysis is a rapidly developing field for forming C-P bonds, offering a mild and efficient alternative to traditional methods. rsc.org

Greener Reaction Media: Replacing volatile organic solvents with more environmentally friendly options like water is a key goal. rsc.org

Atom-Efficient Reactions: Strategies like cross-dehydrogenative coupling (CDC) and direct C-H functionalization are being developed to form C-C and C-P bonds more efficiently, avoiding the need for pre-functionalized starting materials and reducing the generation of stoichiometric byproducts. nih.govrsc.org

Adopting these sustainable protocols will be essential for the environmentally responsible development and potential large-scale production of phosphonic acid derivatives.

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